![molecular formula C19H26N4O2 B5639825 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)
4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals characterized by their intricate molecular structures and diverse functional groups. While specific literature on this compound is scarce, the research on similar compounds provides insights into the synthesis techniques, structural analysis, chemical behavior, and properties of such molecules.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step chemical reactions, including ring closure and opening, and functional group transformations. A similar process has been described for the synthesis of related compounds, indicating the use of techniques such as 1,3-dipolar cycloadditions and reactions with electron-rich alkenes and alkynes to introduce specific functional groups or to construct the core structure of the molecule (Malet et al., 1993).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic methods and crystallography. For instance, crystal structure determination techniques have provided detailed insights into the configuration, bond lengths, and angles, contributing to a deeper understanding of the molecule's three-dimensional conformation (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including nucleophilic attacks, due to the presence of reactive sites. For example, research has shown that certain positions within similar molecules are highly susceptible to nucleophilic attacks, which can be used for further functionalization of the molecule (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Crystallography studies, for example, reveal the compound's solid-state structure, which is essential for predicting its reactivity and interactions with other molecules (Zhu, 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are defined by the compound's molecular structure. Computational chemistry and quantum chemical calculations can predict these properties, providing insights into the molecule's behavior in chemical reactions (Inkaya et al., 2013).
Future Directions
properties
IUPAC Name |
4-(6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-9-10-23(13-19(22)6-5-17(24)20-8-7-19)18(25)15-11-14-3-2-4-16(14)21-12-15/h11-12H,2-10,13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJOVOXOAKYETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)C(=O)C3=CC4=C(CCC4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.